![molecular formula C12H14N2O2S B223399 1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)
1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole, also known as DMSMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole involves the inhibition of COX-2 and 5-LOX enzymes. This inhibition leads to the reduction of prostaglandin and leukotriene synthesis, which are involved in the inflammatory response. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole have been studied extensively. The compound has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole in lab experiments is its high potency as an inhibitor of COX-2 and 5-LOX enzymes. This makes it a useful tool in the study of the inflammatory response. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole. One area of research could be the investigation of its potential use in the treatment of inflammatory diseases such as arthritis and asthma. Another area of research could be the study of its anti-cancer properties and its potential use in cancer therapy. Additionally, the development of more efficient synthesis methods and the improvement of its solubility could also be areas of future research.
Méthodes De Synthèse
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has been reported using various methods. One of the most commonly used methods involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the yield of the product is high.
Applications De Recherche Scientifique
1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole has been investigated for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the inflammatory response, and their inhibition can be useful in the treatment of inflammatory diseases such as arthritis and asthma.
Propriétés
Nom du produit |
1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole |
|---|---|
Formule moléculaire |
C12H14N2O2S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)sulfonyl-3-methylpyrazole |
InChI |
InChI=1S/C12H14N2O2S/c1-9-4-5-12(8-10(9)2)17(15,16)14-7-6-11(3)13-14/h4-8H,1-3H3 |
Clé InChI |
WHQSKOWDMHUVMT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C=CC(=N2)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N2C=CC(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



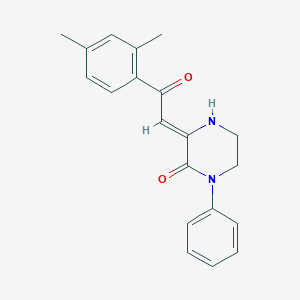
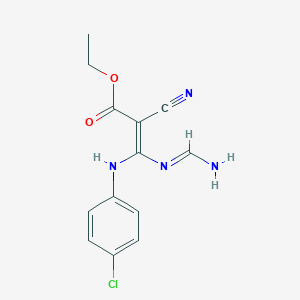
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)
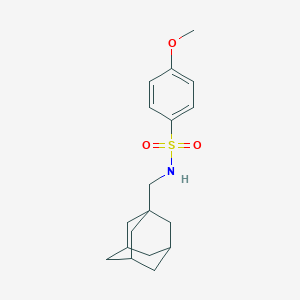
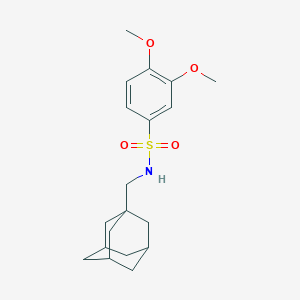

![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)
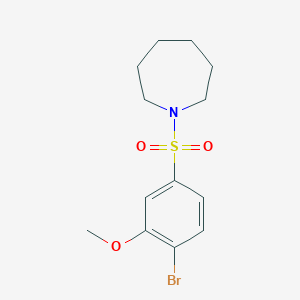
![[(2R,3S,4E,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-(fluoromethylidene)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B223388.png)
![2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)

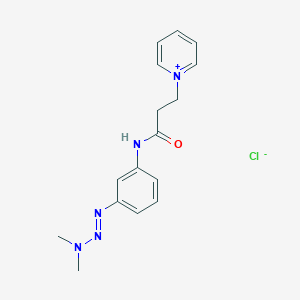
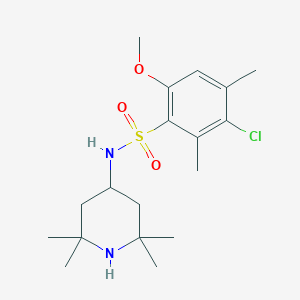
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)